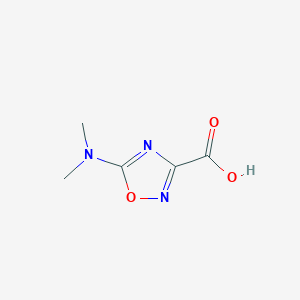

5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-8(2)5-6-3(4(9)10)7-11-5/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKISIRWHBVXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid, exhibit antimicrobial properties. A study demonstrated the modification of oxadiazole compounds to enhance their activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. These modifications aimed to improve permeability and efficacy within the gastrointestinal tract .

Anticancer Properties

Several studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, specific derivatives demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). Notably, certain compounds exhibited IC50 values lower than that of established chemotherapeutics like doxorubicin . The mechanism often involves inducing apoptosis in cancer cells through various pathways .

Synthetic Methodologies

The synthesis of 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods:

- One-Pot Synthesis : Utilizing carboxylic acids as starting materials with suitable catalysts has emerged as an efficient approach to synthesize oxadiazoles .

- Modification of Existing Compounds : Researchers have explored modifying existing oxadiazole structures to enhance their pharmacological properties or to create new derivatives for further study.

Case Study 1: Anticancer Activity Evaluation

In a recent study evaluating various oxadiazole derivatives for anticancer activity, researchers synthesized multiple compounds based on the 1,2,4-oxadiazole framework. Among these compounds, one derivative showed an IC50 value of approximately 0.48 µM against the MCF-7 cell line. This derivative was noted for its ability to induce apoptosis effectively through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of modified oxadiazoles against C. difficile. The study revealed that certain analogues maintained activity while exhibiting low permeability in Caco-2 cell monolayers. This highlights the potential for developing targeted antimicrobial agents that can effectively act within the gastrointestinal tract while minimizing systemic absorption .

Summary Table of Applications

| Application Area | Key Findings | Example Compounds |

|---|---|---|

| Antimicrobial | Effective against C. difficile and MDR Enterococcus faecium | Modified 1,2,4-Oxadiazoles |

| Anticancer | Potent activity against various cancer cell lines; apoptosis induction | Derivatives with IC50 < Doxorubicin |

| Synthetic Methodology | One-pot synthesis from carboxylic acids; modification strategies | Various synthesized derivatives |

Mechanism of Action

The mechanism by which 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Oxadiazole Core

- 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid (Exact Mass: 220.0463): The methoxyphenyl substituent enhances aromaticity and provides steric bulk compared to the dimethylamino group. The electron-donating methoxy group may reduce the carboxylic acid’s acidity slightly, whereas the dimethylamino group’s stronger electron-donating nature could further decrease acidity, impacting reactivity in coupling reactions .

- 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS: 1342223-83-9): The electron-withdrawing cyano group increases the carboxylic acid’s acidity and may enhance interactions with polar biological targets. This contrasts with the electron-rich dimethylamino substituent, which could favor hydrophobic interactions .

- 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid 2-Oxide (CAS: 300586-80-5): This compound differs in the oxadiazole isomer (1,2,5 vs. 1,2,4) and includes an amino group and an oxide.

Heterocycle Variations

- 5-Methyl-1,2-oxazole-3-carboxylic Acid :

Replacing the oxadiazole with an isoxazole (one oxygen and one nitrogen atom) alters hydrogen-bonding capabilities. The crystal structure of this compound reveals dimer formation via O–H⋯O hydrogen bonds and π–π stacking (3.234 Å), which may enhance crystallinity and stability compared to oxadiazole derivatives .

Enzyme Inhibition

- 5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic Acid: This derivative exhibited potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM), highlighting the role of bulky aromatic substituents in targeting bacterial topoisomerases .

- 5-Methylisoxazole-3-carboxylic Acid: A potent monoamine oxidase (MAO) inhibitor, demonstrating that even minor structural changes (e.g., oxazole vs. oxadiazole) significantly alter biological target specificity .

Antiparasitic Activity

- 5-(Trifluoromethyl)-1,2,4-oxadiazole Analogues :

Covalent inhibitors like astemizole derivatives with trifluoromethyl groups show multi-stage antiplasmodium activity, suggesting electron-withdrawing substituents enhance efficacy against Plasmodium species .

Physicochemical Properties

| Compound Name | Molecular Weight | Key Substituent | pKa (Predicted) | Notable Properties |

|---|---|---|---|---|

| 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic Acid | 183.16 (calc.) | -N(CH₃)₂ | ~3.5–4.0 | Enhanced solubility in polar solvents |

| 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid | 288.08 | -OCH₂(2,4-Cl₂C₆H₃) | 3.31 | High steric bulk, lipophilic |

| 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | 215.15 | -C₆H₄CN | ~2.8–3.2 | High acidity, polar interactions |

Biological Activity

5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of the dimethylamino group and the carboxylic acid functional group enhances its reactivity and biological activity. The oxadiazole moiety is recognized for its role in various pharmacological applications.

Biological Activities

Research indicates that 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant biological activities including:

- Antimicrobial Activity : Compounds in the oxadiazole class have demonstrated effectiveness against various bacterial pathogens. Modifications to enhance permeability have been explored to improve efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- Anticancer Properties : Studies have shown that this compound can interact with proteins involved in cancer pathways, such as tubulin and epidermal growth factor receptors. Molecular docking studies suggest a strong binding affinity to these targets, indicating potential use in cancer therapy .

- Anti-inflammatory Effects : Certain derivatives of 1,2,4-oxadiazoles have shown promise in reducing inflammation, comparable to traditional anti-inflammatory drugs like aspirin .

The mechanism of action involves the interaction of 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid with specific molecular targets. It can modulate enzyme activity or receptor function, leading to various biological effects. For instance, its interaction with tubulin may disrupt microtubule formation, which is a crucial process in cell division and cancer progression .

Synthesis

The synthesis of 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods including cyclodehydration reactions involving carboxylic acids and amidoximes under acidic conditions. Recent advancements have introduced greener synthetic pathways using ionic liquids as solvents .

Comparative Biological Activity

A comparison of related compounds highlights the diversity of biological activities associated with structural variations within the oxadiazole class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | Contains amino group | Anticancer properties |

| Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Ethyl ester instead of carboxylic acid | Antimicrobial activity |

| 5-Fluoro-1,2,4-oxadiazole derivatives | Fluorine substitution | Enhanced anticancer activity |

Case Studies

- Antimicrobial Efficacy : A study modified oxadiazole derivatives to improve their efficacy against C. difficile, demonstrating that specific structural changes could enhance their antimicrobial properties while maintaining low toxicity profiles .

- Cytotoxic Activity : In vitro studies on various cancer cell lines (e.g., HeLa and CaCo-2) revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, analogous oxadiazole derivatives are synthesized by refluxing precursors (e.g., carboxylic acid derivatives) with activating agents in acetic acid, followed by sodium acetate neutralization . Optimizing reaction time, temperature, and stoichiometry is critical; prolonged reflux (>5 hours) may improve cyclization but risk decomposition. Column chromatography (e.g., silica gel) is often used for purification, with yields influenced by substituent electronic effects .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The dimethylamino group (δ ~2.8–3.2 ppm for N-(CH₃)₂) and oxadiazole ring protons (δ ~8.5–9.5 ppm) are diagnostic. Carboxylic acid protons may appear as broad signals (δ ~10–13 ppm) unless derivatized .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns. For example, a parent ion at m/z 186.0642 (C₆H₉N₃O₃) matches the molecular formula .

- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and N-O (950–1250 cm⁻¹) validate functional groups .

Q. What are the stability profiles of 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid under varying pH and temperature conditions?

- Methodological Answer : Stability studies for similar compounds suggest:

- pH Sensitivity : Carboxylic acid derivatives degrade in strongly acidic/basic conditions. Testing via HPLC at pH 2–12 over 24 hours can identify optimal storage buffers .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. For example, oxadiazole analogs show stability up to 150°C, but prolonged heating above 100°C may cause decarboxylation .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : The dimethylamino moiety enhances electron-donating capacity, potentially improving binding to enzyme active sites. For instance, analogous compounds with amino substituents exhibit competitive inhibition in kinase assays (IC₅₀ < 10 µM). Testing involves:

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with catalytic residues (e.g., hydrogen bonding with Asp/Glu) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For oxadiazoles, logP ~1.2 suggests moderate solubility .

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate with reactivity and metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Replicate assays in triplicate with independent synthetic batches.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) that may skew results .

- Orthogonal Assays : Validate activity across multiple platforms (e.g., cell-free vs. cell-based assays) .

Q. What strategies optimize the synthetic yield of 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid for scale-up?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves yield by 15–20% .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .

- Catalytic Optimization : Lewis acids (e.g., ZnCl₂) can accelerate ring closure, but may require post-synthesis purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.